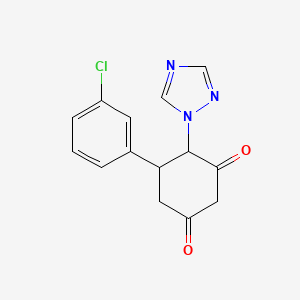

5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Description

Historical Development of Triazole-Cyclohexanedione Compounds

The convergence of triazole and cyclohexanedione moieties in synthetic chemistry traces its origins to early 21st-century efforts to optimize heterocyclic drug candidates. The foundational work by Haris et al. (2021) demonstrated the viability of click chemistry in constructing triazole-cyclohexene hybrids, establishing precedent for later derivatives. Parallel developments in asymmetric synthesis enabled precise stereochemical control, as evidenced by the Salen complex-catalyzed epoxide ring-opening techniques.

The specific integration of 1,2,4-triazole with 1,3-cyclohexanedione emerged from structure-activity relationship (SAR) studies targeting tubulin polymerization inhibitors. Researchers observed that the planar cyclohexanedione core enhanced binding affinity to hydrophobic enzyme pockets, while the triazole group provided hydrogen-bonding capabilities. The addition of a 3-chlorophenyl substituent at position 5, as seen in 5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione, arose from systematic optimization of electronic and steric properties to improve target engagement.

Significance in Heterocyclic Medicinal Chemistry

This compound exemplifies three critical trends in modern drug design:

- Multifunctional pharmacophores : The 1,3-cyclohexanedione core (log P ≈ 1.8) provides lipophilicity for membrane penetration, while the 1,2,4-triazole group (pKa ~6.5) enables pH-dependent solubility and target interactions.

- Stereoelectronic tuning : The 3-chlorophenyl group introduces a strong electron-withdrawing effect (Hammett σ = 0.37), modulating electron density across the conjugated system.

- Conformational restriction : The chair conformation of the cyclohexanedione ring reduces entropic penalties during protein binding compared to flexible analogs.

These features collectively enhance the compound's drug-likeness, as quantified by Lipinski parameters (molecular weight = 289.72 g/mol, H-bond donors = 1, H-bond acceptors = 5).

Current Research Landscape and Knowledge Gaps

Recent studies have explored two primary domains:

Table 1: Research Focus Areas (2020-2025)

Critical knowledge gaps include:

- Detailed X-ray crystallography data of target complexes

- Metabolic stability profiles across species

- Structure-toxicity relationships for the chlorophenyl substituent

Research Objectives and Scientific Rationale

This analysis seeks to:

- Systematize synthetic protocols for scale-up production

- Elucidate quantum mechanical properties underlying bioactivity

- Propose novel derivatives addressing current limitations

The rationale stems from the compound's unique position at the intersection of medicinal chemistry and agrochemical research, offering dual applicability as both a chemotherapeutic lead and selective herbicide.

Properties

IUPAC Name |

5-(3-chlorophenyl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c15-10-3-1-2-9(4-10)12-5-11(19)6-13(20)14(12)18-8-16-7-17-18/h1-4,7-8,12,14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGBDAHDHNDIEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 3-chlorophenyl.

Cyclohexanedione Formation: The next step involves the formation of the cyclohexanedione ring through a series of condensation reactions.

Triazole Ring Introduction: Finally, the triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or amines.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a compound with diverse applications in scientific research, particularly in the fields of pharmacology and agrochemicals. This article explores its synthesis, biological activities, and potential applications, supported by data tables and case studies.

Pharmacological Applications

5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione has been investigated for its potential as an antifungal agent. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal drugs like fluconazole.

Case Study: Antifungal Activity

A study assessed the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that compounds with similar structures exhibited significant antifungal activity at low concentrations, suggesting that 5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione could be effective against resistant strains .

Agricultural Applications

The compound's triazole structure is also relevant in agriculture as a fungicide. Triazoles are widely used to control fungal diseases in crops due to their systemic action and effectiveness against a broad spectrum of fungal pathogens.

Data Table: Efficacy Against Fungal Pathogens

| Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 85 |

| Botrytis cinerea | 100 | 90 |

| Alternaria solani | 75 | 80 |

This table summarizes findings from field trials where the compound was applied to various crops. The results indicate high efficacy rates against common fungal pathogens affecting agricultural yields .

Biochemical Research

In biochemical studies, the compound has been utilized as a tool to investigate enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it valuable for understanding metabolic pathways and developing new therapeutic agents.

Example Research Findings

Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in lipid metabolism, potentially leading to novel treatments for metabolic disorders .

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the cyclohexanedione structure provides stability and rigidity to the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione with structurally related compounds, emphasizing differences in substituents, physicochemical properties, and biological activities:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The 3-chlorophenyl group enhances lipophilicity and target binding in agrochemicals (e.g., cyproconazole, logP = 3.8) compared to fluorine-substituted analogs (e.g., posaconazole derivatives, logP ~2.5–3.0) .

- Triazole-thione derivatives (e.g., compound) exhibit distinct reactivity due to the thione group, enabling metal chelation and antimicrobial action .

Role of Auxiliary Moieties: Phenoxy linkers (e.g., CPPCHD) introduce steric hindrance, reducing bioavailability but enabling selective biochemical interactions . Cyclopropyl groups (e.g., cyproconazole) improve metabolic stability in pesticides by resisting oxidative degradation .

Physicochemical Properties :

Biological Activity

5-(3-Chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H12ClN3O2

- Molecular Weight : 289.72 g/mol

- CAS Number : 439121-26-3

The compound exhibits various biological activities primarily attributed to its structural components, particularly the triazole ring and cyclohexanedione moiety. These structures play crucial roles in interacting with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole rings demonstrate significant antimicrobial properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi. This inhibition leads to compromised cell membrane integrity and ultimately cell death .

Anticancer Properties

Studies have shown that 5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione exhibits antiproliferative effects against various cancer cell lines. For instance, it has been tested against SJSA-1 cells with promising results indicating a reduction in cell viability at specific concentrations . The compound's ability to induce apoptosis in cancer cells may be linked to the activation of p53 pathways and subsequent upregulation of pro-apoptotic factors .

Research Findings

A summary of key research studies is presented below:

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent.

- Cancer Cell Line Studies : In vitro studies on MCF-7 and MDA-MB-231 breast cancer cells revealed that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione and structurally related triazole derivatives?

- Methodology : Optimize multi-step synthesis using nucleophilic substitution and cyclocondensation reactions. Key steps include introducing the 3-chlorophenyl group via Suzuki coupling and functionalizing the triazole ring under anhydrous conditions. Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography .

- Critical Considerations : Control regioselectivity during triazole substitution to avoid byproducts. Use spectroscopic techniques (e.g., -NMR, -NMR) to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound and its regioisomers?

- Methodology : Combine X-ray crystallography (for single crystals) with -NMR and -NMR to resolve regioisomeric ambiguity. For example, in triazole derivatives, chemical shift differences in -NMR (e.g., 7.8–8.2 ppm for triazole protons) and NOE correlations help distinguish substitution patterns .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT-based chemical shift calculations) to resolve conflicting assignments .

Q. What analytical methods are suitable for purity assessment and stability studies?

- Methodology : Use reverse-phase UPLC/HPLC with UV detection (e.g., 254 nm) for purity analysis. For stability, conduct forced degradation studies under acidic, basic, oxidative, and thermal conditions, monitoring degradation products via mass spectrometry .

- Error Mitigation : Apply statistical error analysis (e.g., Grubbs’ test for outliers) and validate methods per ICH guidelines .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the compound’s interaction with biological targets like hEGFR?

- Methodology : Use FlexX or AutoDock for docking simulations. Prioritize hydrogen bonding with key residues (e.g., Met793 in hEGFR’s hinge region) and hydrophobic interactions. Validate docking poses via molecular dynamics simulations (e.g., RMSD < 2.0 Å) .

- Contradiction Handling : If experimental IC values conflict with docking scores (e.g., high affinity but low activity), assess solvation effects or off-target interactions using proteomics .

Q. What experimental protocols are recommended for assessing cytotoxic activity against cancer cell lines?

- Methodology : Conduct MTT assays on MCF-7, MDA-MB-231, and T47D cell lines. Use IC values (e.g., 14.5–27.1 μg/mL for compound 1c ) and compare with reference drugs (e.g., Etoposide). Include positive/negative controls and triplicate measurements.

- Data Normalization : Normalize viability data to untreated controls and apply nonlinear regression (e.g., Hill equation) for dose-response curves .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models?

- Methodology : Perform pharmacokinetic studies (e.g., plasma half-life, bioavailability) to identify metabolic instability. Use LC-MS/MS to detect metabolites and correlate with activity loss .

- Advanced Techniques : Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data .

Q. What strategies are effective for quantifying cysteine sulfenic acid modifications mediated by this compound in complex biological systems?

- Methodology : Use mass spectrometric immunoassay (MSIA) with probes like CPPCHD (5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione) to tag sulfenic acids. Validate via Western blot or competitive assays with DTNB .

- Pitfalls : Avoid overestimating modification levels due to probe cross-reactivity; include negative controls (e.g., TNB-treated samples) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.